molecular formula C8H7BrF3NO2 B2875642 [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol CAS No. 1248917-54-5

[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol

Cat. No.: B2875642
CAS No.: 1248917-54-5
M. Wt: 286.048
InChI Key: LSNDOOKEVVSXHH-UHFFFAOYSA-N
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Description

[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol is a pyridine derivative featuring a bromine atom at the 5-position, a 2,2,2-trifluoroethoxy group at the 2-position, and a hydroxymethyl (-CH₂OH) group at the 3-position.

Properties

IUPAC Name

[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO2/c9-6-1-5(3-14)7(13-2-6)15-4-8(10,11)12/h1-2,14H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNDOOKEVVSXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)OCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Functionalization of Pyridine Derivatives

A two-step approach derived from Sigma-Aldrich documentation involves:

  • Etherification :
    2,5-Dibromo-3-(hydroxymethyl)pyridine reacts with 2,2,2-trifluoroethanol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
Parameter Value
Molar Ratio (Pyridine:Alcohol) 1:1.5
Reaction Time 12–18 hours
Yield 58–62%
  • Selective Debromination :
    Zinc dust in acetic acid selectively removes the bromo group at position 5, though competing side reactions reduce yields to 45–50%.

Oxidative Hydroxymethylation

Oxidation of a pre-installed methyl group offers an alternative pathway:

  • Bromination and Etherification :
    2-(2,2,2-Trifluoroethoxy)-5-bromopyridine undergoes Friedel-Crafts acetylation at position 3 to introduce a methyl group.

  • Oxidation :
    Potassium permanganate (KMnO₄) in acidic conditions oxidizes the methyl group to hydroxymethyl.

Oxidizing Agent Solvent Temperature Yield
KMnO₄ H₂SO₄/H₂O 70°C 40%
CrO₃ Acetone 25°C 28%

Reaction Optimization and Challenges

Regioselectivity in Bromination

Electrophilic bromination of pyridines requires directing groups. The 2,2,2-trifluoroethoxy group’s electron-withdrawing nature directs electrophiles to positions 5 and 3. In the target compound, position 5 is preferentially brominated due to steric hindrance at position 3 from the hydroxymethyl group.

Stability of Hydroxymethyl Group

The hydroxymethyl moiety (-CH₂OH) is prone to oxidation or elimination under acidic conditions. Protective strategies include:

  • Silylation : Using tert-butyldimethylsilyl chloride (TBDMSCl) to form -CH₂OTBDMS.
  • Acetylation : Acetic anhydride yields -CH₂OAc, stable during bromination.

Analytical Characterization

Critical spectroscopic data for the compound and intermediates:

1H NMR (600 MHz, CDCl₃) :

  • δ 8.72 (s, 1H, H-6)
  • δ 8.04 (s, 1H, H-4)
  • δ 4.65 (q, J = 8.4 Hz, 2H, OCH₂CF₃)
  • δ 4.52 (s, 2H, CH₂OH)

13C NMR :

  • δ 148.2 (C-2)
  • δ 122.4 (q, J = 277 Hz, CF₃)
  • δ 61.8 (CH₂OH)

MS (ESI+) : m/z 286.05 [M+H]+.

Industrial-Scale Considerations

The patent CN109232399B emphasizes cost-effective scalability:

  • Solvent Recycling : THF recovery reduces production costs by 20%.
  • Catalyst Loading : Pd(OAc)₂ at 15 mol% ensures turnover numbers >50.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence its binding affinity to target proteins or enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing pyridine cores, bromine substituents, or functional groups influencing physicochemical properties.

Substituted Pyridines with Bromine and Alkoxy/Methanol Groups

Compound 1 : (5-Bromo-3-methoxypyridin-2-yl)methanol
  • Structure : Methoxy (-OCH₃) at 2-position, bromo at 5-position, hydroxymethyl at 3-position.
  • Molecular Weight: 218.05 g/mol (C₇H₈BrNO₂).
  • Key Data : Available commercially (CAS 1087659-32-2) with catalog prices ranging from $400/g to $4800/25 g .
  • The absence of fluorine may decrease metabolic resistance but improve aqueous solubility.
Compound 2 : (5-Bromo-2-chloropyridin-3-yl)methanol
  • Structure : Chloro (-Cl) at 2-position, bromo at 5-position, hydroxymethyl at 3-position.
  • Molecular Weight: 222.47 g/mol (C₆H₅BrClNO).
  • Key Data : Classified as corrosive (UN 3261, Packing Group III) with hazards including skin/eye irritation (H315, H318) .
  • Comparison : The chloro group is a stronger leaving group than trifluoroethoxy, making this compound more reactive in nucleophilic substitutions. However, the lack of fluorine reduces lipophilicity.
Compound 3 : [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol
  • Structure : Positional isomer with hydroxymethyl at 4-position instead of 3.
  • CAS : 1866918-35-5 .
  • Comparison : The shifted hydroxymethyl group may alter hydrogen-bonding interactions and bioavailability. Steric effects could influence binding affinity in biological targets.

Pyridine Derivatives with Aminoethanol or Complex Substituents

Compound 4 : 2-[(5-Bromopyridin-2-yl)amino]ethanol
  • Structure: Aminoethanol (-NHCH₂CH₂OH) at 2-position, bromo at 5-position.
  • CAS : 911112-04-4 .
  • Comparison: The aminoethanol group introduces hydrogen-bonding capacity and polarity, enhancing solubility in polar solvents. However, reduced fluorination may limit membrane permeability.
Compound 5 : 2-(3-Bromo-6-morpholin-4-yl-4-trifluoromethyl-pyridin-2-ylamino)-ethanol
  • Structure: Bromo at 3-position, morpholine at 6-position, trifluoromethyl (-CF₃) at 4-position, aminoethanol at 2-position.
  • Key Data : Molecular weight 493.87 g/mol (C₂₂H₁₉ClF₃N₅O₃) .
  • Comparison : The trifluoromethyl group increases electron withdrawal, while morpholine enhances solubility in organic phases. This compound’s complexity suggests utility in medicinal chemistry as a kinase inhibitor precursor.

Biological Activity

[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₇BrF₃NO₂
  • Molecular Weight : 286.05 g/mol
  • Structure : The compound consists of a bromine atom at the 5-position of a pyridine ring and a trifluoroethoxy group at the 2-position, enhancing its lipophilicity and potential bioavailability.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, certain pyridine derivatives have been studied as inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression. The trifluoroethoxy moiety may enhance the compound's ability to interact with biological targets involved in cell signaling pathways related to cancer.

Case Study : A study investigating the structure-activity relationship (SAR) of pyridine derivatives found that modifications at specific positions significantly influenced their inhibitory effects on cancer cell lines. The presence of halogens like bromine was noted to increase potency against various cancer types due to enhanced binding affinity to target proteins.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research suggests that similar trifluoroethyl-substituted pyridines exhibit activity against a range of bacterial strains. The lipophilic nature of the trifluoroethoxy group may facilitate membrane penetration, leading to increased efficacy in disrupting bacterial cell walls.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Binding Affinity : The bromine atom can participate in halogen bonding, enhancing interactions with target proteins.
  • Lipophilicity : The trifluoroethoxy group increases the compound's ability to cross lipid membranes, facilitating cellular uptake.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer metabolism and proliferation.

Comparison with Similar Compounds

A comparative analysis with related compounds highlights the unique features of this compound:

Compound NameSimilarityNotable Features
5-Bromo-6-(2,2,2-trifluoroethoxy)pyridine0.90Different position of trifluoroethoxy group
4-Bromo-5-fluoro-2-methoxypyridine0.74Contains a methoxy group instead of trifluoroethoxy
4-Bromo-6-(trifluoromethoxy)pyridine0.70Trifluoromethyl group instead of trifluoroethoxy

These comparisons underscore the importance of structural modifications in determining biological activity.

Applications in Drug Development

Given its promising biological activity, this compound is being investigated for potential applications in drug development:

  • Anticancer Agents : Its ability to inhibit EGFR and other signaling pathways makes it a candidate for novel cancer therapeutics.
  • Antimicrobial Agents : Its efficacy against bacterial strains positions it as a potential lead compound for antibiotic development.

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